

Risevistinel: A Novel NMDA Receptor Modulator

- Performance Benchmark Guide

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Compound of Interest

Compound Name: *Risevistinel*

Cat. No.: *B12376379*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of **Risevistinel** (NYX-783), a novel positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is compiled from existing literature to aid researchers and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action and Signaling Pathway

Risevistinel is a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1] Unlike direct agonists or antagonists, **Risevistinel** enhances the receptor's response to the endogenous co-agonists glutamate and glycine (or D-serine). This modulation is thought to restore normal NMDA receptor function in conditions where it is hypoactive.

The downstream signaling cascade of **Risevistinel**'s action involves the activation of crucial pathways for neuroplasticity. Preclinical studies have shown that its effects on fear extinction and the reduction of spontaneous fear recovery are dependent on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth.[2] The mechanism is linked to the GluN2B subunit of the NMDA receptor.[2]

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Risevistinel -> NMDAR [label="Positive\nAllosteric\nModulation"]; NMDAR -> Ca_Influx [label="Enhances\nChannel\nOpening"]; Ca_Influx -> Downstream; Downstream -> BDNF; BDNF -> Neuroplasticity; } **Risevistinel's** proposed signaling pathway.

Performance Data: Preclinical and Clinical Trials

Risevistinel and the related compound NYX-2925 have been evaluated in both preclinical models and clinical trials for various neurological and psychiatric conditions.

Preclinical Performance in a Post-Traumatic Stress Disorder (PTSD) Model

In rodent models of PTSD, specifically the auditory fear conditioning and single-prolonged stress models, **Risevistinel** (NYX-783) demonstrated a significant reduction in the spontaneous recovery of fear and an enhancement of fear extinction.^{[2][3]} These effects suggest a potential to mitigate the persistent and intrusive fear memories characteristic of PTSD.

Clinical Trial Performance

Risevistinel (NYX-783) in Post-Traumatic Stress Disorder (PTSD)

A Phase 2 clinical trial (NCT04044664) investigating **Risevistinel** for PTSD showed promising results. The study reported clinically meaningful and statistically significant improvements in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total score and its symptom domain sub-scores, particularly at a 50 mg dose. The treatment was also well-tolerated. However, it is important to note that the development of NYX-783 for PTSD was later halted.

NYX-2925 in Painful Diabetic Peripheral Neuropathy (DPN)

A Phase 2b clinical trial of NYX-2925 in patients with painful diabetic peripheral neuropathy did not meet its primary endpoint. The trial did not show a statistically significant difference between the drug and placebo in reducing the average daily pain score.

Comparison with Existing Treatments

Direct head-to-head clinical trial data comparing **Risevistinel** with current standard-of-care treatments is limited in the publicly available literature. The following tables provide a comparative overview based on existing data for the respective conditions.

Risevistinel (NMDA Modulator) vs. SSRIs for PTSD

| Feature | Risevistinel (NYX-783) | Selective Serotonin Reuptake Inhibitors (SSRIs) |
|---------------------|--|--|
| Mechanism of Action | Positive allosteric modulator of the NMDA receptor, enhancing neuroplasticity. | Inhibit the reuptake of serotonin, increasing its availability in the synapse. |
| Reported Efficacy | Phase 2 data showed significant improvement in CAPS-5 scores vs. placebo. | Considered first-line treatment with a 50-60% response rate in clinical trials. Sertraline and paroxetine are FDA-approved for PTSD. |
| Onset of Action | Potentially rapid, targeting synaptic plasticity. | Typically requires several weeks for therapeutic effects to become apparent. |
| Tolerability | Generally well-tolerated in Phase 2 trials. | Common side effects include nausea, headache, insomnia, and sexual dysfunction. |

NYX-2925 (NMDA Modulator) vs. Pregabalin for Neuropathic Pain

| Feature | NYX-2925 | Pregabalin |
|---------------------|---|--|
| Mechanism of Action | Positive allosteric modulator of the NMDA receptor. | Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release. |
| Reported Efficacy | Failed to meet the primary endpoint in a Phase 2b trial for painful diabetic neuropathy (no significant difference from placebo). | Established efficacy for various types of neuropathic pain, considered a first-line treatment. |
| Tolerability | Well-tolerated in clinical trials. | Common side effects include dizziness, somnolence, and peripheral edema. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of **Risevistinel** and related compounds.

Preclinical: Auditory Fear Conditioning and Extinction in Mice

This model is used to study fear learning and memory, relevant to conditions like PTSD.

Workflow:

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Habituation -> Conditioning; Conditioning -> Extinction_Training; Extinction_Training -> Spontaneous_Recovery_Test; Spontaneous_Recovery_Test -> Analysis; } Auditory fear conditioning experimental workflow.

Detailed Steps:

- Habituation: Mice are allowed to explore a novel conditioning chamber for a set period.
- Conditioning: An auditory conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is repeated multiple times.
- Extinction Training: On subsequent days, the mice are re-exposed to the conditioning chamber and presented with the CS repeatedly without the US.
- Spontaneous Recovery Test: After a delay period, the mice are again presented with the CS to assess the return of the fear response (freezing behavior).
- Behavioral Analysis: The primary measure of fear is the duration of freezing, a state of complete immobility except for respiration.

Preclinical: Single-Prolonged Stress (SPS) Model in Rodents

The SPS model is used to induce long-lasting behavioral and physiological changes that resemble some symptoms of PTSD.

Workflow:

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Restraint -> Forced_Swim -> Ether -> Isolation -> Behavioral_Testing; } Single-Prolonged Stress (SPS) experimental workflow.

Detailed Steps:

- Restraint: Animals are placed in a restrainer for 2 hours.
- Forced Swim: Immediately following restraint, animals undergo a 20-minute forced swim.
- Ether Anesthesia: Following the swim, animals are exposed to ether until loss of consciousness.
- Social Isolation: The animals are then housed individually for a period of 7 days to allow for the development of PTSD-like symptoms.
- Behavioral Testing: After the isolation period, animals are subjected to behavioral tests, such as the fear conditioning paradigm, to assess for anxiety-like behaviors and fear memory alterations.

Conclusion

Risevistinel represents a novel therapeutic approach targeting the NMDA receptor system. Preclinical studies in models of PTSD have demonstrated its potential to modulate fear memory processes. While initial Phase 2 clinical data in PTSD were promising, the subsequent halt in development raises questions about its ultimate clinical viability for this indication. The related compound, NYX-2925, did not demonstrate efficacy in a clinical trial for painful diabetic neuropathy.

Further research is needed to fully understand the therapeutic window and optimal indications for **Risevistinel** and other NMDA receptor positive allosteric modulators. Direct comparative studies against current standards of care will be essential to definitively establish their place in the therapeutic landscape. The detailed experimental protocols provided in this guide offer a

foundation for researchers to build upon in their future investigations of this class of compounds.

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